Isoquinoline, 1-chloro-5-(phenylmethoxy)-
Description
Isoquinoline, 1-chloro-5-(phenylmethoxy)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Properties
CAS No. |
223671-28-1 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
1-chloro-5-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H12ClNO/c17-16-14-7-4-8-15(13(14)9-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
SLOFZIVPVZYMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline derivatives can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds, followed by cyclization under acidic conditions . Another method involves the reaction of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol .
Industrial Production Methods
Isoquinoline was first isolated from coal tar by fractional crystallization of the acid sulfate . A more rapid route involves selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline . Isoquinoline can then be isolated from the mixture by fractional crystallization of the acid sulfate .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-chloro-5-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinoline.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bromination can be achieved using bromine in nitrobenzene, while nitration can be performed using nitric acid.
Major Products
Oxidation: N-oxides of isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Brominated and nitrated isoquinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
Isoquinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. The specific applications of isoquinoline, 1-chloro-5-(phenylmethoxy)- in pharmaceuticals include:
- Anticancer Activity : Research has indicated that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the isoquinoline structure can enhance its antiproliferative activity against cancer cells such as HCT116 and A549 . The structural characteristics of isoquinoline, 1-chloro-5-(phenylmethoxy)- suggest potential for similar applications.
- Antiparasitic Properties : Isoquinoline derivatives have been explored for their efficacy against parasitic infections. A patent highlights the use of isoquinoline derivatives for treating nematode infections by interacting with calcium-gated potassium channels, leading to paralysis of the parasites . Isoquinoline, 1-chloro-5-(phenylmethoxy)- may share these properties due to its structural similarities.
- Neuroprotective Agents : Some isoquinoline compounds have been identified as Rho-kinase inhibitors, which are significant in treating neurological disorders. These compounds can potentially improve outcomes in conditions like multiple sclerosis and depression . The neuroprotective potential of isoquinoline, 1-chloro-5-(phenylmethoxy)- warrants further investigation.
Chemical Synthesis and Mechanisms
The synthesis of isoquinoline, 1-chloro-5-(phenylmethoxy)- can be achieved through several methods that allow for selective functional group introduction while preserving the core isoquinoline structure. Understanding these synthesis pathways is crucial for developing new derivatives with enhanced biological activity.
Case Studies and Research Findings
Numerous studies have documented the biological activities of isoquinoline derivatives:
- Anticancer Studies : A study evaluated a series of phenoxy derivatives, including those related to isoquinolines, demonstrating significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 μM to 20 μM . These findings suggest that isoquinoline, 1-chloro-5-(phenylmethoxy)- could exhibit similar or enhanced anticancer properties.
- Antiparasitic Efficacy : Research on isoquinoline derivatives indicated their effectiveness against gastrointestinal nematodes through specific interactions at the molecular level . Such findings highlight the potential application of isoquinoline, 1-chloro-5-(phenylmethoxy)- in developing new antiparasitic therapies.
- Neuroprotective Potential : Isoquinoline compounds have been studied for their role in inhibiting Rho-kinase pathways associated with neurodegenerative diseases. The unique structure of isoquinoline, 1-chloro-5-(phenylmethoxy)- may provide a basis for developing novel neuroprotective agents .
Mechanism of Action
The mechanism of action of isoquinoline, 1-chloro-5-(phenylmethoxy)- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, used in the synthesis of anti-malarial drugs.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
Uniqueness
Isoquinoline, 1-chloro-5-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Biological Activity
Isoquinoline, 1-chloro-5-(phenylmethoxy)- is a derivative of isoquinoline characterized by a chlorine atom and a phenylmethoxy group at specific positions on the isoquinoline ring. This compound exhibits various biological activities, which are still under investigation, but its structural characteristics suggest potential therapeutic applications.
Structural Characteristics
The molecular formula of isoquinoline, 1-chloro-5-(phenylmethoxy)- is with a molecular weight of approximately 269.72 g/mol. The unique substitution pattern of this compound may influence its reactivity and biological properties compared to other isoquinoline derivatives.
Biological Activities
Isoquinoline derivatives are known for their diverse biological activities, including:
- Antiviral Activity : Research indicates that isoquinoline and related alkaloids exhibit antiviral properties against various viruses, including HIV and SARS-CoV-2. These compounds interact with viral replication mechanisms and may inhibit viral entry or replication pathways .
- Anticancer Properties : Isoquinoline derivatives have been studied for their potential anticancer effects. They may exert cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and modulation of signaling pathways .
- Antimicrobial Effects : Some isoquinoline derivatives demonstrate antibacterial and antifungal activities. They may disrupt microbial cell membranes or inhibit essential microbial enzymes .
The mechanisms by which isoquinoline, 1-chloro-5-(phenylmethoxy)- exerts its biological effects are still being elucidated. However, studies suggest that isoquinoline derivatives may interfere with:
- Viral Replication Pathways : Isoquinolines can modulate key cellular pathways involved in viral replication, such as NF-κB and AMPK/mTOR signaling pathways .
- Cell Cycle Regulation : Some isoquinoline derivatives have been shown to affect cell cycle progression in cancer cells, leading to reduced proliferation .
Comparative Analysis
A comparative analysis of isoquinoline derivatives reveals the unique features of isoquinoline, 1-chloro-5-(phenylmethoxy)-:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Isoquinoline | Basic structure without substituents | |
| 1-Chloroisoquinoline | Chlorine at position 1 | |
| 5-Methoxyisoquinoline | Methoxy group at position 5 | |
| Isoquinoline, 1-chloro-5-(phenylmethoxy)- | Unique substitution pattern influencing reactivity |
Case Studies
Recent studies have highlighted the potential applications of isoquinoline derivatives in treating viral infections. For instance:
- HIV Treatment : Isoquinoline compounds have been explored for their ability to inhibit HIV replication. A study indicated that certain substituted isoquinolines could serve as effective agents in antiretroviral therapy .
- SARS-CoV-2 Inhibition : In silico studies have suggested that isoquinoline derivatives might inhibit SARS-CoV-2 by targeting viral entry mechanisms and replication processes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-chloro-5-(phenylmethoxy)isoquinoline to improve yield and purity?
- Methodological Answer :
- Step 1 : Screen reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DOE) to identify optimal parameters. For example, evaluate polar aprotic solvents (e.g., DMF) for nucleophilic substitution efficiency .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using melting point analysis and HPLC (>95% purity threshold) .
- Step 3 : Characterize intermediates (e.g., 5-(phenylmethoxy)isoquinoline) via -NMR and -NMR to confirm regioselectivity before chlorination .
Q. What spectroscopic techniques are essential for characterizing 1-chloro-5-(phenylmethoxy)isoquinoline, and how should data be interpreted?
- Methodological Answer :
- Techniques :
- NMR : Use -NMR to confirm aromatic proton environments (e.g., deshielded protons adjacent to Cl and O-benzyl groups). -NMR detects quaternary carbons (e.g., C-Cl at ~110 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragments (e.g., loss of benzyloxy group).
- X-ray Crystallography : Resolve ambiguous structures by comparing experimental and simulated powder XRD patterns .
Q. How should researchers design a stability study for 1-chloro-5-(phenylmethoxy)isoquinoline under varying storage conditions?
- Methodological Answer :
- Step 1 : Expose the compound to controlled conditions (humidity: 40–80%, temperature: 25–60°C) over 4–12 weeks.
- Step 2 : Analyze degradation products via LC-MS and compare with NIST spectral libraries to identify hydrolyzed or oxidized derivatives .
- Step 3 : Quantify stability using Arrhenius kinetics to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and reaction pathways of 1-chloro-5-(phenylmethoxy)isoquinoline?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic aromatic substitution or ring-opening reactions .
- Step 2 : Simulate solvent effects using COSMO-RS to predict solvolysis rates in polar vs. nonpolar media .
- Step 3 : Validate predictions with experimental kinetic studies (e.g., monitoring Cl release via ion chromatography) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer :
- Strategy 1 : Replicate measurements using standardized protocols (e.g., shake-flask method for logP) and cross-validate with computational predictions (e.g., ChemAxon or ACD/Labs software) .
- Strategy 2 : Compare crystallographic data (CCDC entries) to assess polymorphic variations affecting solubility .
- Strategy 3 : Publish detailed experimental conditions (e.g., pH, temperature) to enable meta-analysis of discrepancies .
Q. How to investigate the compound’s role as a precursor in heterocyclic chemistry (e.g., synthesizing fused polycyclic systems)?
- Methodological Answer :
- Step 1 : React with Grignard reagents or organometallics to functionalize the isoquinoline core. Monitor regioselectivity via -NMR .
- Step 2 : Employ cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 1-chloro position. Optimize Pd catalyst loading (0.5–5 mol%) and base (KCO) .
- Step 3 : Screen photophysical properties (e.g., fluorescence) of derivatives to identify applications in materials science .
Q. What experimental approaches can elucidate the environmental degradation mechanisms of this compound?
- Methodological Answer :
- Approach 1 : Simulate aqueous hydrolysis under UV light (λ = 254 nm) and analyze photoproducts via GC-MS .
- Approach 2 : Study microbial degradation using soil slurry models (e.g., OECD 307 guidelines) and quantify metabolite toxicity .
- Approach 3 : Model atmospheric oxidation pathways using computational tools (e.g., EPI Suite) and validate with smog chamber experiments .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Guideline 1 : Document all reaction parameters (e.g., stirring rate, drying time for solvents) in Supplementary Information .
- Guideline 2 : Share raw spectral data (e.g., NMR FID files) in public repositories (e.g., Zenodo) for peer validation .
- Guideline 3 : Use certified reference materials (CRMs) for instrument calibration (e.g., NIST-traceable standards) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
